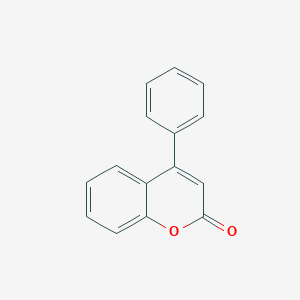

4-Phenylcoumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15-10-13(11-6-2-1-3-7-11)12-8-4-5-9-14(12)17-15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZHWFFOFMSQPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)OC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15185-05-4 | |

| Record name | 4-Phenylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015185054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-PHENYLCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13O55K0UYE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of 4-Phenylcoumarin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 4-phenylcoumarin derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document details established synthetic protocols, presents key characterization data in a structured format, and visualizes the mechanisms of action for their notable anti-HIV and anticancer properties.

Synthetic Methodologies

The synthesis of 4-phenylcoumarin derivatives can be achieved through several established organic reactions. The most prominent methods include the Pechmann Condensation, the Perkin Reaction, and the Wittig Reaction.

Pechmann Condensation

The Pechmann condensation is a widely used method for the synthesis of coumarins from a phenol and a β-keto ester in the presence of an acid catalyst.[1][2] For the synthesis of 4-phenylcoumarin derivatives, a phenol is reacted with a β-keto ester bearing a phenyl group, such as ethyl benzoylacetate.

Experimental Protocol:

-

Reactants: A substituted phenol (1.0 eq.) and ethyl benzoylacetate (1.1 eq.).

-

Catalyst: Concentrated sulfuric acid, Amberlyst-15, or other acidic catalysts.[1][3]

-

Procedure:

-

In a round-bottom flask, the phenol and ethyl benzoylacetate are mixed.

-

The mixture is cooled in an ice bath, and the acid catalyst is added slowly with constant stirring.

-

The reaction mixture is then stirred at room temperature or heated, depending on the reactivity of the phenol, for a period ranging from a few hours to overnight.

-

Upon completion, the reaction mixture is poured into ice-cold water.

-

The precipitated solid is collected by filtration, washed thoroughly with water to remove the acid, and then dried.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol.[3]

-

dot

References

biological activities of novel 4-phenylcoumarin compounds

An In-depth Technical Guide on the Biological Activities of Novel 4-Phenylcoumarin Compounds

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities exhibited by novel 4-phenylcoumarin compounds. The unique structural scaffold of 4-phenylcoumarin has positioned it as a privileged structure in medicinal chemistry, leading to the development of numerous derivatives with significant therapeutic potential. This document summarizes key quantitative data, details the experimental protocols used to evaluate these compounds, and visualizes the underlying mechanisms and workflows.

Core Biological Activities

Novel 4-phenylcoumarin derivatives have demonstrated a broad spectrum of pharmacological effects, most notably in the areas of anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity

4-Phenylcoumarins exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.[1] One of the critical pathways affected is the PI3K/Akt/mTOR signaling cascade, which is often overactive in cancer cells, promoting proliferation and inhibiting apoptosis.[1] By inhibiting this pathway, 4-phenylcoumarin derivatives can lead to reduced cancer cell survival.[1] Furthermore, some derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) in cancer cells.[1]

Antimicrobial Activity

Derivatives of 4-phenylcoumarin have shown promising activity against a range of bacterial pathogens. Studies have demonstrated that these compounds can be particularly effective against Gram-positive bacteria, with some also showing efficacy against Gram-negative strains.[2] The mechanism of action is believed to involve the inhibition of essential bacterial enzymes, such as tyrosyl-tRNA synthetase and DNA gyrase.[2] The number and position of hydroxyl groups on the 4-phenylcoumarin scaffold appear to play a significant role in their antibacterial potency.[2]

Enzyme Inhibition

The 4-phenylcoumarin scaffold has been identified as a potent inhibitor of several key enzymes implicated in disease. Notably, derivatives have shown inhibitory activity against human carbonic anhydrase (hCA) isoforms, particularly hCA IX and hCA XII, which are associated with tumor hypoxia and are considered important anticancer targets.[3] Additionally, various 4-phenylcoumarin derivatives have been investigated as inhibitors of other enzymes such as HIV-1 protease and monoamine oxidase (MAO), indicating their potential in the development of antiviral and neurological drugs.[4][5]

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for representative 4-phenylcoumarin derivatives from the literature.

Table 1: Anticancer Activity of 4-Phenylcoumarin Derivatives

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 4-Phenylcoumarin | A549 (Lung) | MTT Assay | Not specified, but induces ROS-dependent cell death | [1] |

| Coumarin-artemisinin hybrid 1a | HepG2 (Liver) | Not specified | 3.05 ± 1.60 | [6] |

| Coumarin-artemisinin hybrid 1a | A2780 (Ovarian) | Not specified | 5.82 ± 2.28 | [6] |

| Coumarin-thiazolidin-2,4-dione hybrid 57 | MCF-7 (Breast) | Not specified | 0.95 - 3.20 | [6] |

| 4-Arylcoumarin (C) | Various | Not specified | Cytotoxic | [7] |

| 2-thiomorpholinothiazole derivative 3k | MCF-7 (Breast) | Not specified | 7.5-16.9 µg/ml | [8] |

Table 2: Antimicrobial Activity of 4-Phenylcoumarin Derivatives

| Compound | Bacterial Strain | Assay | MIC (mg/mL) | Reference |

| 5,7-dihydroxy-4-phenyl coumarin | Gram-positive bacteria | Micro-well Dilution | 0.01–2.50 | [2] |

| 5,7-dihydroxy-4-phenyl coumarin | Gram-negative bacteria | Micro-well Dilution | 0.16–10.00 | [2] |

| 7-hydroxy-4-phenyl coumarin | Gram-positive bacteria | Micro-well Dilution | Generally higher than 5,7-dihydroxy derivative | [2] |

| 4-Arylcoumarin 26 | Bacillus dysenteriae | Not specified | 0.0049 | [9] |

Table 3: Enzyme Inhibitory Activity of 4-Phenylcoumarin Derivatives

| Compound | Target Enzyme | Assay | Ki (µM) / IC50 (µM) | Reference |

| Coumarin-1,3,4-oxadiazole hybrid 39a | hCA XII | Not specified | Ki: 0.16 | [3] |

| Coumarin-1,3,4-oxadiazole hybrid 39b | hCA IX | Not specified | Ki: 2.34 | [3] |

| 4-Hydroxy-6,7-dimethyl-3-phenylcoumarin | NQO1 | Not specified | IC50: 0.66 | [5] |

| 6-chloro-3-(3'-methoxyphenyl)coumarin | MAO-B | Not specified | IC50: 0.001 | [5] |

| 4-hydroxy-3-phenylcoumarin derivative 7 | HIV-1 Protease | MTT Assay | IC50: 0.00001 | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 4-phenylcoumarin compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

-

Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation of Compound Dilutions: In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells. In the first column, add 100 µL of a 2x concentrated stock solution of the 4-phenylcoumarin compound. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down to the tenth column. Discard 100 µL from the tenth column. Column 11 serves as a growth control (no compound), and column 12 as a sterility control (no bacteria).

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL.

-

Inoculation: Inoculate each well (columns 1-11) with 100 µL of the final bacterial inoculum.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear). This can be determined by visual inspection or by measuring the optical density at 600 nm with a plate reader.

Carbonic Anhydrase (CA) Inhibition Assay

This assay measures the inhibition of CA-catalyzed CO₂ hydration.

-

Reagents and Enzyme: Use purified recombinant human CA isoforms (e.g., hCA IX and XII). The substrate is a CO₂-saturated solution. The inhibitor (4-phenylcoumarin derivative) is dissolved in an appropriate solvent (e.g., DMSO) and diluted to various concentrations.

-

Assay Procedure: The assay is performed using a stopped-flow instrument to measure the kinetics of the CO₂ hydration reaction. The enzyme and inhibitor are pre-incubated for a specific time (e.g., 15 minutes) at room temperature to allow for complex formation.

-

Kinetic Measurement: The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with the CO₂-saturated solution. The initial rate of the reaction is determined by monitoring the change in pH using a pH indicator.

-

Data Analysis: The inhibition constant (Ki) is determined by fitting the initial velocity data at different substrate and inhibitor concentrations to the appropriate enzyme inhibition model using non-linear least-squares regression.

Visualizations

Signaling Pathway Diagram

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 4-phenylcoumarin derivatives.

Experimental Workflow Diagram

Caption: General workflow for the screening and development of 4-phenylcoumarin compounds.

References

- 1. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Inhibition of apoptosis through AKT-mTOR pathway in ovarian cancer and renal cancer | Aging [aging-us.com]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. researchhub.com [researchhub.com]

The 4-Phenylcoumarin Scaffold: A Comprehensive Technical Guide for Medicinal Chemists

An In-depth Exploration of Synthesis, Biological Activities, and Structure-Activity Relationships for Drug Discovery Professionals

The 4-phenylcoumarin scaffold, a core structure of neoflavonoids, has emerged as a privileged motif in medicinal chemistry. Its unique diaryl structure, consisting of a coumarin nucleus substituted with a phenyl group at the 4-position, imparts a wide range of pharmacological properties. This technical guide provides a comprehensive overview of the 4-phenylcoumarin scaffold, including its synthesis, diverse biological activities, and key structure-activity relationships (SAR), intended for researchers, scientists, and drug development professionals.

Synthetic Strategies: The Pechmann Condensation

The most common and versatile method for synthesizing the 4-phenylcoumarin core is the Pechmann condensation. This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester.

Experimental Protocol: Pechmann Condensation for 7-Hydroxy-4-phenylcoumarin

Materials:

-

Resorcinol

-

Ethyl benzoylacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Ice

Procedure:

-

In a round-bottom flask, dissolve resorcinol (1 equivalent) in a minimal amount of ethanol.

-

Add ethyl benzoylacetate (1 equivalent) to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise with constant stirring, maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring the mixture at room temperature for 12-24 hours.

-

Pour the reaction mixture into a beaker containing crushed ice.

-

The solid precipitate of 7-hydroxy-4-phenylcoumarin is collected by vacuum filtration.

-

Wash the solid with cold water to remove any residual acid.

-

Recrystallize the crude product from ethanol to obtain the purified 7-hydroxy-4-phenylcoumarin.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, and melting point determination).

Caption: Workflow for the synthesis of 4-phenylcoumarins via Pechmann condensation.

Biological Activities and Mechanisms of Action

4-Phenylcoumarin derivatives have been extensively investigated for a variety of biological activities, demonstrating their potential as therapeutic agents for a range of diseases.

Anticancer Activity

The 4-phenylcoumarin scaffold is a promising framework for the development of novel anticancer agents. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines.

Table 1: Anticancer Activity of Selected 4-Phenylcoumarin Derivatives

| Compound | Substituents | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | 7,8-dihydroxy-3-n-decyl-4-methyl | K562 (Leukemia) | 42.4 | [1] |

| LS180 (Colon) | 25.2 | [1] | ||

| MCF-7 (Breast) | 25.1 | [1] | ||

| 2 | 6-bromo-4-bromomethyl-7-hydroxy | K562 (Leukemia) | 32.7 | [1] |

| LS180 (Colon) | 45.8 | [1] | ||

| MCF-7 (Breast) | 39.5 | [1] | ||

| 3 | 5,7-dihydroxy-4-phenyl | Not specified | - | [2] |

| 4 | 7-hydroxy-4-phenyl | Not specified | - | [2] |

Mechanism of Action: The anticancer activity of 4-phenylcoumarins is often attributed to their ability to induce apoptosis and inhibit cell proliferation. Some derivatives have been shown to inhibit signaling pathways crucial for cancer cell survival, such as the PI3K/Akt pathway.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4][5][6][7][8][9][10][11]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

4-Phenylcoumarin derivatives (test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the 4-phenylcoumarin derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity

4-Phenylcoumarins exhibit significant anti-inflammatory properties by modulating key inflammatory pathways. They have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and various cytokines.

Mechanism of Action: A primary mechanism of the anti-inflammatory action of 4-phenylcoumarins is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By preventing the activation of NF-κB, these compounds can downregulate the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Caption: Inhibition of the NF-κB signaling pathway by 4-phenylcoumarins.

The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide.

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the 4-phenylcoumarin derivatives for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

Western blotting is used to detect the levels of iNOS and COX-2 proteins in cell lysates.[12]

Materials:

-

Cell lysates from treated and untreated cells

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Densitometric analysis is performed to quantify the protein expression levels relative to the loading control.

Antimicrobial Activity

Several 4-phenylcoumarin derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Selected 4-Phenylcoumarin Derivatives

| Compound | Substituents | Microorganism | MIC (mg/mL) | Reference |

| 5 | 5,7-dihydroxy-4-phenyl | Staphylococcus aureus | 0.01-0.63 | [2] |

| Bacillus subtilis | 0.01-0.31 | [2] | ||

| Klebsiella oxytoca | 0.16 | [2] | ||

| 6 | 7-hydroxy-4-phenyl | Staphylococcus aureus | 0.08-2.50 | [2] |

| Bacillus subtilis | 0.04-1.25 | [2] |

Mechanism of Action: The antimicrobial mechanism of 4-phenylcoumarins is not fully elucidated but is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.

Neuroprotective Activity

Emerging research indicates that 4-phenylcoumarins possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases like Alzheimer's disease.

Mechanism of Action: Some 4-phenylcoumarin derivatives have been shown to activate the Tropomyosin receptor kinase B (TrkB) signaling pathway, which is crucial for neuronal survival, growth, and synaptic plasticity. Activation of this pathway by brain-derived neurotrophic factor (BDNF) or small molecule agonists can lead to the activation of downstream signaling cascades, including the CREB (cAMP response element-binding protein) pathway, which promotes the expression of genes involved in neuronal protection.

Caption: Neuroprotection via activation of the TRKB-CREB-BDNF pathway.

The Ellman's method is a common in vitro assay to screen for inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

96-well plate

-

Microplate reader

Procedure:

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, DTNB, and the 4-phenylcoumarin test compound at various concentrations.

-

Enzyme Addition: Add the AChE enzyme to the mixture and incubate for 15 minutes at 25°C.

-

Substrate Addition: Initiate the reaction by adding the ATCI substrate.

-

Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals. The rate of the reaction is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition of AChE activity by the test compounds and determine the IC₅₀ value.

Structure-Activity Relationship (SAR)

The biological activity of 4-phenylcoumarins is highly dependent on the substitution pattern on both the coumarin nucleus and the 4-phenyl ring.

-

Hydroxylation: The presence and position of hydroxyl groups are crucial for many biological activities. For instance, dihydroxy-substituted 4-phenylcoumarins, such as 5,7-dihydroxy-4-phenylcoumarin, often exhibit enhanced antimicrobial and antioxidant activities.[2]

-

Lipophilicity: Increasing the lipophilicity of the molecule, for example, by introducing long alkyl chains, can enhance anticancer activity.[1]

-

Halogenation: The introduction of halogen atoms, such as bromine, can also contribute to the cytotoxic effects of these compounds.[1]

-

Substitution on the 4-phenyl ring: The electronic nature and position of substituents on the 4-phenyl ring can significantly influence the potency and selectivity of the compounds for different biological targets.

Conclusion

The 4-phenylcoumarin scaffold represents a versatile and promising platform for the design and development of new therapeutic agents. Its synthetic accessibility, coupled with its diverse and potent biological activities, makes it an attractive starting point for medicinal chemistry campaigns targeting a wide range of diseases, including cancer, inflammation, microbial infections, and neurodegenerative disorders. Further exploration of the structure-activity relationships and mechanisms of action of 4-phenylcoumarin derivatives will undoubtedly lead to the discovery of novel and effective drug candidates.

References

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchhub.com [researchhub.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Isolation of Naturally Occurring 4-Phenylcoumarins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naturally occurring 4-phenylcoumarins are a class of neoflavonoids characterized by a C6-C3-C6 skeleton. They have garnered significant attention within the scientific community due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and methodologies for the isolation and purification of these valuable compounds from their natural plant sources. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to aid researchers in this field.

Discovery and Natural Sources

4-Phenylcoumarins are predominantly found in plants of the family Calophyllaceae (formerly Clusiaceae or Guttiferae). Seminal work in this area has led to the isolation of a wide array of these compounds from various species. Bioassay-guided fractionation has been a pivotal technique in their discovery, where the separation of plant extracts is directed by the biological activity of the resulting fractions.

Table 1: Selected Naturally Occurring 4-Phenylcoumarins and Their Plant Sources

| Compound Name | Plant Source | Plant Part | Reference |

| Mammea A/AA | Mammea americana | Fruit Peels | [1] |

| Mammea A/BA | Calophyllum brasiliense | Leaves | [2] |

| Mammea A/BB | Calophyllum brasiliense | Leaves | [2] |

| Mesuaferol A | Mesua ferrea | Flowering Buds | [3] |

| Mesuaferol B | Mesua ferrea | Flowering Buds | [3] |

| Mesuaferol C | Mesua ferrea | Flowering Buds | [3] |

| Inophyllum B | Calophyllum inophyllum | Leaves | |

| Calophyllolide | Calophyllum inophyllum | Seeds |

Biosynthesis of 4-Phenylcoumarins

The biosynthesis of 4-phenylcoumarins originates from the phenylpropanoid pathway, a central route in the secondary metabolism of plants. This pathway begins with the amino acid L-phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and ligation to Coenzyme A, produces cinnamoyl-CoA and p-coumaroyl-CoA. These intermediates then enter the neoflavonoid pathway, leading to the formation of the characteristic 4-phenylcoumarin scaffold.

References

spectroscopic analysis of 4-phenylcoumarin (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 4-phenylcoumarin (4-phenyl-2H-chromen-2-one), a key scaffold in medicinal chemistry. This document details the characterization of 4-phenylcoumarin using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide includes structured data tables, detailed experimental protocols, and visualizations to aid in the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 4-phenylcoumarin, ¹H and ¹³C NMR provide definitive information about the placement of the phenyl group and the substitution pattern on the coumarin core.

¹H NMR Spectral Data

The ¹H NMR spectrum of 4-phenylcoumarin exhibits distinct signals for the vinylic, aromatic, and phenyl protons. The chemical shifts and coupling constants are crucial for assigning each proton to its specific position in the molecule.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~6.3 | s | - |

| H-5 | ~7.6 | dd | J = 7.8, 1.6 Hz |

| H-6 | ~7.3 | td | J = 7.5, 1.1 Hz |

| H-7 | ~7.4 | td | J = 7.8, 1.6 Hz |

| H-8 | ~7.3 | dd | J = 8.2, 1.1 Hz |

| H-2', H-6' | ~7.5 | m | - |

| H-3', H-4', H-5' | ~7.4 | m | - |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about each unique carbon atom in 4-phenylcoumarin. The chemical shifts are indicative of the electronic environment of each carbon.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~160.8 |

| C-3 | ~115.5 |

| C-4 | ~155.1 |

| C-4a | ~119.5 |

| C-5 | ~127.9 |

| C-6 | ~124.3 |

| C-7 | ~132.0 |

| C-8 | ~116.8 |

| C-8a | ~153.9 |

| C-1' | ~134.5 |

| C-2', C-6' | ~128.8 |

| C-3', C-5' | ~129.5 |

| C-4' | ~128.4 |

Note: Assignments are based on typical chemical shift ranges for coumarins and phenyl-substituted aromatic systems. Definitive assignment often requires 2D NMR experiments.

Experimental Protocol for NMR Analysis

A general protocol for obtaining high-quality NMR spectra of 4-phenylcoumarin is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified 4-phenylcoumarin.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[1]

-

Filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube to remove any particulate matter.[2]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set a spectral width of approximately -2 to 12 ppm.

-

Acquire 16-64 scans to achieve a good signal-to-noise ratio.[1]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set a spectral width of approximately 0 to 200 ppm.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.[1]

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of CH, CH₂, and CH₃ signals.

-

References

An In-depth Technical Guide to 7-Hydroxy-4-phenylcoumarin: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 7-hydroxy-4-phenylcoumarin. It includes detailed experimental protocols for its synthesis, quantitative data on its physicochemical characteristics, and an exploration of its role as a dual inhibitor of aldehyde dehydrogenase 2 (ALDH2) and monoamine oxidase (MAO).

Core Physical and Chemical Properties

7-Hydroxy-4-phenylcoumarin, also known as 4-phenylumbelliferone, is a solid organic compound.[1] Its core structure consists of a coumarin scaffold substituted with a hydroxyl group at the 7th position and a phenyl group at the 4th position.

| Property | Value | Reference |

| IUPAC Name | 7-hydroxy-4-phenylchromen-2-one | [2][3] |

| Chemical Formula | C₁₅H₁₀O₃ | [1][3] |

| Molecular Weight | 238.24 g/mol | [1][3] |

| Melting Point | 248-252 °C | [1] |

| Boiling Point | No data available | |

| CAS Number | 2555-30-8 | [1][3] |

Solubility: Qualitative assessments indicate that 7-hydroxy-4-phenylcoumarin has limited solubility in water but is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Precise quantitative solubility data is not readily available in the literature.

pKa: While a specific pKa value for 7-hydroxy-4-phenylcoumarin is not available, the pKa of the structurally similar 7-hydroxy-4-methylcoumarin is noted to be significantly lower than that of phenol, indicating enhanced acidity due to the electron-withdrawing nature of the coumarin ring system.

Spectral Data

The structural features of 7-hydroxy-4-phenylcoumarin give rise to a characteristic spectral profile.

| Spectral Data | Description |

| UV-Vis Spectroscopy | In ethanol, 7-hydroxy-4-phenylcoumarin exhibits a maximum absorption (λmax) at approximately 326 nm. This absorption is attributed to the extended π-conjugated system of the molecule.[4] |

| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic absorption bands for the hydroxyl (-OH) group (broad band around 3500 cm⁻¹), the α,β-unsaturated lactone carbonyl (C=O) group (around 1700-1730 cm⁻¹), and aromatic C=C stretching vibrations (around 1600 cm⁻¹). |

| ¹H NMR Spectroscopy | The proton NMR spectrum in DMSO-d₆ would be expected to show distinct signals for the aromatic protons on both the coumarin ring and the phenyl substituent, a singlet for the vinyl proton at the 3-position, and a broad singlet for the hydroxyl proton. For the related compound 7-hydroxy-4-(2-fluorophenyl)coumarin in DMSO-d6, characteristic aromatic proton signals are observed.[2] |

| ¹³C NMR Spectroscopy | The carbon NMR spectrum provides signals for all 15 carbon atoms in the molecule, including the characteristic signal for the lactone carbonyl carbon (around 160 ppm) and signals for the aromatic and vinylic carbons. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns typically involve the loss of carbon monoxide (CO) from the lactone ring.[5][6][7] |

Experimental Protocols

Synthesis of 7-Hydroxy-4-phenylcoumarin via Pechmann Condensation

The most common method for the synthesis of 7-hydroxy-4-phenylcoumarin is the Pechmann condensation, which involves the reaction of resorcinol with ethyl benzoylacetate in the presence of an acid catalyst.[8]

Materials:

-

Resorcinol

-

Ethyl benzoylacetate

-

Concentrated Sulfuric Acid (H₂SO₄) or other acidic catalysts like Amberlyst-15

-

Ethanol

-

Ice

Procedure:

-

In a round-bottom flask, dissolve resorcinol in a minimal amount of ethanol.

-

Add an equimolar amount of ethyl benzoylacetate to the solution.

-

Cool the flask in an ice bath.

-

Slowly and with constant stirring, add a catalytic amount of concentrated sulfuric acid.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into a beaker of ice water to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 7-hydroxy-4-phenylcoumarin.

Caption: Workflow for the synthesis of 7-hydroxy-4-phenylcoumarin.

Biological Activity and Signaling Pathways

7-Hydroxy-4-phenylcoumarin is recognized as a dual inhibitor of two key enzymes: aldehyde dehydrogenase 2 (ALDH2) and monoamine oxidase (MAO), with reported IC₅₀ values of 1.5 µM and 0.5 µM, respectively.[9]

Inhibition of Monoamine Oxidase (MAO)

MAOs are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like dopamine and serotonin. Inhibition of MAO-B is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.[10][11] The coumarin scaffold is a known pharmacophore for MAO-B inhibitors. The mechanism of inhibition likely involves the binding of the 7-hydroxy-4-phenylcoumarin molecule to the active site of the MAO-B enzyme, preventing the breakdown of monoamine neurotransmitters.

Caption: Inhibition of MAO-catalyzed monoamine degradation.

Inhibition of Aldehyde Dehydrogenase 2 (ALDH2)

ALDH2 is a mitochondrial enzyme responsible for the detoxification of endogenous and exogenous aldehydes.[12][13][14] Inhibition of ALDH2 can have various physiological effects. Coumarin derivatives have been investigated as ALDH2 inhibitors. The inhibitory action of 7-hydroxy-4-phenylcoumarin on ALDH2 likely involves its interaction with the enzyme's active site, thereby preventing the oxidation of aldehydes to their corresponding carboxylic acids.

Caption: Inhibition of ALDH2-catalyzed aldehyde detoxification.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 7-Hydroxy-4-phenylcoumarin | C15H10O3 | CID 5357479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]

- 11. Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

molecular formula and weight of 4-hydroxy-3-phenylcoumarin

This technical guide provides a comprehensive overview of 4-hydroxy-3-phenylcoumarin, a significant derivative of the coumarin scaffold. It details the compound's physicochemical properties, experimental protocols for its synthesis and characterization, and its primary mechanism of action. This document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Compound Properties

4-Hydroxy-3-phenylcoumarin is an organic compound featuring a coumarin core structure substituted with a hydroxyl group at the 4-position and a phenyl group at the 3-position.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₀O₃ | [1][2] |

| Molecular Weight | 238.24 g/mol | [1][2] |

| Exact Mass | 238.062994177 g/mol | [2][3] |

| CAS Number | 1786-05-6 | [1][2] |

| Appearance | Powder | [1] |

| Melting Point | 206-208 °C | [2] |

| Boiling Point | 393.7 °C | [2] |

| Density | 1.367 g/cm³ | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Topological Polar Surface Area | 46.5 Ų | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of 4-hydroxy-3-phenylcoumarin are outlined below. These protocols are based on established methods for coumarin derivatives.

The synthesis of 4-hydroxy-3-phenylcoumarin can be achieved through various methods. A common approach involves the Pechmann condensation or related reactions. A general synthetic route involves the reaction of a phenol with a β-ketoester or malonic acid derivative. For 4-hydroxy-3-phenylcoumarin, a plausible synthesis involves the reaction of phenol with phenylmalonic acid in the presence of a dehydrating agent or catalyst.

Materials:

-

Phenol

-

Phenylmalonic acid

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous zinc chloride (ZnCl₂)

-

Appropriate solvent (e.g., Toluene)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol for recrystallization

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, combine phenol and phenylmalonic acid.

-

Slowly add a mixture of phosphorus oxychloride and anhydrous zinc chloride as a catalyst and condensing agent.[4]

-

Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Acidify the mixture with dilute hydrochloric acid to precipitate the crude product.

-

Filter the crude solid, wash it with cold water, and then with a dilute sodium hydroxide solution to remove any unreacted acidic starting materials.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 4-hydroxy-3-phenylcoumarin.[2]

-

Dry the purified crystals under vacuum.

To confirm the structure and purity of the synthesized 4-hydroxy-3-phenylcoumarin, a combination of spectroscopic techniques is employed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent, such as DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.[5]

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. The spectrum is expected to show signals corresponding to the aromatic protons on both the coumarin core and the phenyl substituent, as well as a signal for the hydroxyl proton.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. This will provide signals for each unique carbon atom in the molecule, including the carbonyl carbon of the lactone ring.[5]

-

2. Fourier-Transform Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the compound with 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet.[5][6]

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Key characteristic bands to observe would be the O-H stretch from the hydroxyl group, the C=O stretch of the lactone, and C=C stretching vibrations from the aromatic rings.[7]

3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with Gas Chromatography (GC-MS) or using Electrospray Ionization (ESI-MS).

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.

-

Data Acquisition: Acquire the mass spectrum. The molecular ion peak (M⁺) should correspond to the molecular weight of the compound (m/z ≈ 238.24). Analysis of the fragmentation pattern can further confirm the structure.[3]

Mechanism of Action and Signaling Pathway

4-hydroxycoumarin derivatives are well-known for their anticoagulant properties.[8][9] Their primary mechanism of action involves the inhibition of the enzyme Vitamin K epoxide reductase (VKOR).[1] This enzyme is crucial for the Vitamin K cycle, a metabolic pathway necessary for the post-translational modification (carboxylation) of several blood clotting factors.

By inhibiting VKOR, 4-hydroxy-3-phenylcoumarin prevents the regeneration of the active, reduced form of Vitamin K. This leads to the production of inactive clotting factors, thereby impeding the coagulation cascade and exerting an anticoagulant effect.

References

- 1. 4-Hydroxy-3-phenylcoumarin | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. ias.ac.in [ias.ac.in]

- 5. benchchem.com [benchchem.com]

- 6. nveo.org [nveo.org]

- 7. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 8. Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives [mdpi.com]

- 9. 4-Hydroxycoumarin - Wikipedia [en.wikipedia.org]

The Therapeutic Potential of 4-Phenylcoumarin Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylcoumarins, a subclass of neoflavonoids, have emerged as a promising scaffold in medicinal chemistry due to their diverse and potent biological activities. These compounds, characterized by a phenyl group at the C4 position of the coumarin core, have demonstrated significant therapeutic potential, particularly in the realm of oncology. Their structural rigidity and synthetic tractability make them attractive candidates for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the therapeutic potential of 4-phenylcoumarin analogues, focusing on their anticancer properties. It includes a comprehensive summary of their biological activities, detailed experimental protocols for their evaluation, and an elucidation of their mechanisms of action through key signaling pathways.

Quantitative Data on Biological Activity

The anticancer activity of 4-phenylcoumarin analogues has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following tables summarize the IC50 values for various 4-phenylcoumarin analogues from the literature.

Table 1: Cytotoxicity of 4-Phenylcoumarin Analogues against Various Cancer Cell Lines

| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| 4-Phenylcoumarin derivative | HL60 (Leukemia) | 8.09 | Staurosporine | 7.48 |

| 4-Phenylcoumarin derivative | MCF-7 (Breast Cancer) | 3.26 | Staurosporine | 3.06 |

| 4-Phenylcoumarin derivative | A549 (Lung Cancer) | 9.34 | Staurosporine | 3.7 |

| 4-Arylcoumarin analogue | PC-3 (Prostate Cancer) | 3.56 | Erlotinib | >100 |

| 4-Arylcoumarin analogue | MDA-MB-231 (Breast Cancer) | 8.5 | Erlotinib | 15.2 |

Table 2: Tubulin Polymerization Inhibitory Activity of 4-Phenylcoumarin Analogues

| Compound/Analogue | IC50 (µM) | Reference Compound | IC50 (µM) |

| Combretastatin A-4 analogue | 2.00 ± 0.12 | Combretastatin A-4 | 2.96 ± 0.18 |

| 4-Arylcoumarin derivative | 1.3 | Combretastatin A-4 | 1.2 |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of the therapeutic potential of 4-phenylcoumarin analogues. The following are protocols for key experiments cited in the literature.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HL60)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

4-Phenylcoumarin analogues (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 4-phenylcoumarin analogues in culture medium. Replace the medium in the wells with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours in a humidified incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

4-Phenylcoumarin analogues (dissolved in DMSO)

-

Positive control (e.g., Combretastatin A-4)

-

Negative control (DMSO)

-

Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

-

Reagent Preparation: On ice, prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

-

Reaction Setup: In a pre-warmed 96-well plate at 37°C, add the test compounds at various concentrations.

-

Initiation of Polymerization: Add the cold tubulin solution to the wells to initiate polymerization.

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer pre-heated to 37°C and measure the change in absorbance at 340 nm every 30 seconds for 60 minutes.

-

Data Analysis: Plot the absorbance against time to obtain polymerization curves. Calculate the rate of polymerization and the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value from a dose-response curve.

Signaling Pathways and Mechanisms of Action

4-Phenylcoumarin analogues exert their therapeutic effects by modulating key cellular signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Inhibition of Tubulin Polymerization

A primary mechanism of action for many anticancer 4-phenylcoumarin analogues is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the polymerization of tubulin dimers into microtubules.[2] This leads to a cascade of events including the disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[3]

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.[4] Some 4-phenylcoumarin analogues have been shown to inhibit this pathway, contributing to their anticancer effects.[5] These compounds can suppress the phosphorylation and activation of key downstream proteins like Akt, leading to the inhibition of cell proliferation and the induction of apoptosis.[5]

Conclusion

4-Phenylcoumarin analogues represent a versatile and potent class of compounds with significant therapeutic potential, particularly as anticancer agents. Their ability to target fundamental cellular processes such as microtubule dynamics and key signaling pathways like PI3K/Akt underscores their importance in drug discovery. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals to further explore and harness the therapeutic benefits of this promising chemical scaffold. Future research should focus on optimizing the structure-activity relationships of these analogues to enhance their potency and selectivity, with the ultimate goal of translating these findings into novel and effective clinical therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanisms of Tubulin Binding Ligands to Target Cancer Cells: Updates on their Therapeutic Potential and Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

4-Phenylcoumarin Derivatives: A Technical Guide to Their Potential as Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a significant class of benzopyrone compounds, are widely recognized in medicinal chemistry for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities.[1][2][3] Within this broad family, 4-phenylcoumarin derivatives have emerged as a particularly promising scaffold for the development of novel anticancer agents.[4] Their unique structural framework allows for versatile chemical modifications, leading to compounds that can interact with a variety of biological targets and modulate key signaling pathways involved in cancer progression.[1] This technical guide provides a comprehensive overview of the current research on 4-phenylcoumarin derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental protocols used to evaluate their efficacy.

Mechanisms of Anticancer Activity

4-Phenylcoumarin derivatives exert their anticancer effects through a multitude of mechanisms, often targeting multiple cellular pathways simultaneously. This multi-targeted approach is a significant advantage in overcoming the complexity and heterogeneity of cancer.

Induction of Apoptosis

A primary mechanism by which these derivatives kill cancer cells is through the induction of programmed cell death, or apoptosis. This is often achieved through the intrinsic mitochondrial pathway.

-

Modulation of Bcl-2 Family Proteins: Many 4-phenylcoumarin derivatives have been shown to alter the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization and the release of cytochrome c.[5]

-

Caspase Activation: The released cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. Initiator caspases, such as caspase-9, are activated first, which in turn activate executioner caspases like caspase-3 and -7.[2][5][6] These executioner caspases are responsible for the cleavage of key cellular proteins, leading to the characteristic morphological changes of apoptosis.[7] Studies have demonstrated that treatment with specific 4-phenylcoumarin derivatives leads to increased expression and activity of caspase-3 and caspase-9.[7][8]

Cell Cycle Arrest

Disruption of the normal cell cycle is another key strategy by which 4-phenylcoumarin derivatives inhibit tumor growth. By arresting cells at specific checkpoints, these compounds prevent their proliferation.

-

G2/M Phase Arrest: A common finding is the arrest of cancer cells in the G2/M phase of the cell cycle.[2][5] This is often a consequence of the disruption of the microtubule network, which is essential for the formation of the mitotic spindle.[2][5] Some 4-substituted coumarins have been shown to interact with the colchicine binding site on tubulin, inhibiting its polymerization and leading to mitotic arrest.[5]

Modulation of Key Signaling Pathways

The anticancer activity of 4-phenylcoumarins is frequently linked to their ability to interfere with critical signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Several coumarin derivatives have been shown to inhibit this pathway.[2][5][8] By suppressing the phosphorylation of key components like Akt and mTOR, these compounds can effectively halt cell proliferation and induce apoptosis.[9][10]

-

VEGFR-2 Inhibition and Anti-Angiogenesis: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of this process. Certain fluorinated coumarin derivatives have demonstrated potent inhibitory activity against VEGFR-2, thereby blocking tumor angiogenesis.[2][8]

Caspase-Independent Cell Death

Interestingly, some geranylated 4-phenylcoumarins have been shown to induce caspase-independent cell death in apoptosis-resistant cancer cells, such as those found in prostate cancer.[11] This involves alternative cell death pathways:

-

Autophagy: The induction of autophagy, a cellular self-digestion process.

-

Lysosomal and Endoplasmic Reticulum Death: Activation of proteins associated with the lysosome and endoplasmic reticulum, such as cathepsin B and calpain-2.[11]

Quantitative Data on Anticancer Activity

The cytotoxic potential of 4-phenylcoumarin derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The table below summarizes the IC50 values for a selection of derivatives against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Coumarin-artemisinin hybrid 1a | HepG2 (Liver) | 3.05 ± 1.60 | [12] |

| Coumarin-artemisinin hybrid 1a | Hep3B (Liver) | 3.76 ± 1.76 | [12] |

| Coumarin-artemisinin hybrid 1a | A2780 (Ovarian) | 5.82 ± 2.28 | [12] |

| Coumarin-artemisinin hybrid 1a | OVCAR-3 (Ovarian) | 4.60 ± 1.81 | [12] |

| Coumarin-pyrazole hybrid 35 | HepG2 (Liver) | 2.96 ± 0.25 | [13] |

| Coumarin-pyrazole hybrid 35 | SMMC-7721 (Liver) | 2.08 ± 0.32 | [13] |

| Coumarin-1,2,3-triazole hybrid 18c | MCF-7 (Breast) | 2.66 | [12] |

| Coumarin-thiazole derivative 50a | MDA-MB-231 (Breast) | 0.16 | [12] |

| Coumarin-thiazole derivative 50a | A549 (Lung) | 0.17 | [12] |

| Coumarin-thiazole derivative 50a | K562 (Leukemia) | 0.31 | [12] |

| Coumarin-thiazole derivative 50b | HeLa (Cervical) | 0.21 | [12] |

| Coumarin-isoxazole derivative 57 | MCF-7 (Breast) | 0.95 - 3.20 | [12] |

| Geranylated 4-phenylcoumarin DMDP-1 | PC-3 (Prostate) | Varies (Potent) | [11] |

| Geranylated 4-phenylcoumarin DMDP-2 | DU 145 (Prostate) | Varies (Potent) | [11] |

| Derivative 4a | MCF-7 (Breast) | <8.81 | [2] |

| Compound 15 | MCF-7 (Breast) | 1.24 | [8] |

| Compound 4 | HL60 (Leukemia) | 8.09 | [10] |

| Compound 8b | HepG2 (Liver) | 13.14 | [10] |

Experimental Protocols

Evaluating the anticancer potential of 4-phenylcoumarin derivatives involves a series of standardized in vitro assays.

Cell Viability / Cytotoxicity Assay (MTT Assay)

-

Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

-

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the 4-phenylcoumarin derivatives for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

-

MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.[14]

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining via Flow Cytometry)

-

Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

-

Methodology:

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and PI are added, and the cells are incubated in the dark for 15-20 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The percentages of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+) are quantified.[15]

-

Cell Cycle Analysis (Propidium Iodide Staining via Flow Cytometry)

-

Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Methodology:

-

Cell Treatment and Harvesting: Cells are treated with the compound and harvested as described for the apoptosis assay.

-

Cell Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C overnight to permeabilize the cell membrane.

-

Staining: The fixed cells are washed and then incubated with a solution containing PI and RNase A (to prevent staining of RNA).

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]

-

Western Blotting

-

Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.

-

Methodology:

-

Protein Extraction: After treatment with the 4-phenylcoumarin derivative, cells are lysed to extract total proteins. Protein concentration is determined using an assay like the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein are loaded onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE) and separated by electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody against the protein of interest (e.g., Bcl-2, Bax, Caspase-3, p-Akt).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added, and the signal is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.[5]

-

Visualizations: Pathways and Workflows

Signaling Pathway: PI3K/Akt/mTOR Inhibition by 4-Phenylcoumarins

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 4-phenylcoumarin derivatives.

Experimental Workflow for Anticancer Evaluation

Caption: General workflow for the in vitro evaluation of 4-phenylcoumarin anticancer agents.

Structure-Activity Relationship (SAR) Overview

Caption: Key positions on the 4-phenylcoumarin scaffold for SAR studies.

Note: The image in the SAR diagram is a schematic representation. The actual chemical structure is implied.

Structure-Activity Relationship (SAR)

The anticancer potency of 4-phenylcoumarin derivatives is highly dependent on the nature and position of substituents on both the coumarin nucleus and the 4-phenyl ring.

-

Position 6: The introduction of halogen atoms, such as chlorine (Cl) or bromine (Br), at the 6-position of the coumarin moiety has been observed to enhance bioactivity.[12]

-

Position 7: Substitutions at this position are common. For instance, O-prenylated coumarin derivatives have shown improved anticancer properties, with prenylation at position 6 or 7 often being beneficial.[14] Hydroxy groups at this position are also prevalent in active compounds.

-

Position 3: The 3-position is a key site for modification. Hybridization of the coumarin scaffold by introducing other pharmacophores, such as pyrazole or triazole rings, at this position has led to compounds with excellent anticancer activity.[12][13]

-

4-Phenyl Ring: The substitution pattern on the 4-phenyl ring is critical. The presence of groups like methoxy or hydroxyl can significantly influence the compound's interaction with its biological targets.

Conclusion and Future Perspectives

4-Phenylcoumarin derivatives represent a versatile and highly promising class of compounds in the search for new anticancer agents. Their ability to induce apoptosis, cause cell cycle arrest, and modulate key oncogenic signaling pathways like PI3K/Akt makes them attractive candidates for further development. The extensive structure-activity relationship data available provides a solid foundation for the rational design of more potent and selective inhibitors.

Future research should focus on several key areas:

-

Target Identification: While many pathways are known to be affected, the direct molecular targets for many 4-phenylcoumarin derivatives remain to be elucidated.

-

In Vivo Efficacy and Pharmacokinetics: Most studies are currently confined to in vitro models. Comprehensive in vivo studies in animal models are necessary to evaluate their efficacy, toxicity, and pharmacokinetic profiles.

-

Combination Therapies: The potential of these compounds to be used in combination with existing chemotherapeutic drugs to enhance efficacy or overcome drug resistance is a promising avenue for investigation.[1]

References

- 1. Design, Synthesis, Structure–Activity Relationships, and Preliminary Anticancer Properties of Menthol-Modified Coumarin Esters and 3,4-Dihydrocoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. EP3598972A1 - 4-phenyl-coumarin derivatives, processes for their preparation and uses thereof for the treatment of cancer - Google Patents [patents.google.com]

- 5. Frontiers | A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers [frontiersin.org]

- 6. Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of cell cycle events and apoptosis in mediating the anti-cancer activity of a silver(I) complex of 4-hydroxy-3-nitro-coumarin-bis(phenanthroline) in human malignant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Geranylated 4-Phenylcoumarins Exhibit Anticancer Effects against Human Prostate Cancer Cells through Caspase-Independent Mechanism | PLOS One [journals.plos.org]

- 12. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 13. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovering the structure-activity relationships of different O-prenylated coumarin derivatives as effective anticancer agents in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of 4-(1,2,3-triazol-1-yl)coumarin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Methods for Producing 4-Phenylcoumarin Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-phenylcoumarin derivatives, a significant scaffold in medicinal chemistry. The methods outlined below are foundational techniques that offer versatile routes to a wide array of substituted 4-phenylcoumarins.

Pechmann Condensation

The Pechmann condensation is a classic and widely used method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions.[1][2] For the synthesis of 4-phenylcoumarins, ethyl benzoylacetate is the typical β-ketoester of choice. The reaction is catalyzed by various Brønsted or Lewis acids.[3][4]

Data Presentation: Pechmann Condensation

| Phenol Derivative | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Resorcinol | conc. H₂SO₄ | 5 → RT | 18 | 80 | [5] |

| Phloroglucinol | Zn₀.₉₂₅Ti₀.₀₇₅O (10 mol%) | 100 | 0.5 | 88 | [4] |

| Phenol | Alum (40 mol%) | 80 | N/A | High | [6] |

| Various Phenols | Sulfamic Acid (10 mol%) | Solvent-free | N/A | 50-90 | [2] |

Experimental Protocol: Synthesis of 7-Hydroxy-4-phenylcoumarin

This protocol is adapted from procedures utilizing acid catalysis.[5]

Materials:

-

Resorcinol (1,3-dihydroxybenzene)

-

Ethyl benzoylacetate

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice-cold water

-

Aqueous ethanol

Procedure:

-

In a flask, cool 10 mL of concentrated sulfuric acid to approximately 5°C using an ice bath.

-

To the cold acid, slowly add a mixture of resorcinol (10 mmol) and ethyl benzoylacetate (10 mmol) while maintaining the temperature at 5°C.

-

Stir the reaction mixture at 5°C for 1 hour.

-

Remove the ice bath and allow the mixture to warm to room temperature.

-

Continue stirring for an additional 18 hours in an open atmosphere.

-

Pour the reaction mixture carefully into a beaker of ice-cold water with vigorous stirring. A precipitate will form.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Dry the crude product.

-

Purify the crude product by recrystallization from aqueous ethanol to yield the pure 7-hydroxy-4-phenylcoumarin.[5]

Perkin Reaction

The Perkin reaction provides a route to cinnamic acids through the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of an alkali salt of the acid.[7] A modification of this reaction, using a salicylaldehyde derivative and phenylacetic anhydride, can be employed to synthesize 3-phenylcoumarins, and with o-hydroxybenzophenones, it can yield 4-phenylcoumarins.[8][9]

Data Presentation: Perkin Reaction

Quantitative data for the direct synthesis of 4-phenylcoumarins via the Perkin reaction is less commonly tabulated than for the Pechmann condensation. The reaction is a classical method, often cited in reviews as a primary route.[8]

Experimental Protocol: General Procedure for Perkin Reaction

This protocol describes a general approach for the synthesis of a coumarin derivative.

Materials:

-

o-Hydroxybenzophenone

-

Acetic anhydride

-

Sodium acetate (anhydrous)

Procedure:

-